2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-9-5-4-8-16(17)19(23)21-10-11-22-12-13-24-18(14-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCBKGLSAKHXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce benzoic acid derivatives and amines.
Scientific Research Applications
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzamide structure but differ in the substituents attached to the benzothiazole ring.
2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide: This compound has a similar core structure but with different substituents on the phenyl ring.
Uniqueness
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to the presence of the phenylmorpholino moiety, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to specific targets and its overall pharmacokinetic profile.
Biological Activity
2-Chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article compiles research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
The biological activity of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The compound may inhibit enzymatic activity, leading to alterations in signaling pathways that promote cell survival and proliferation.
Anticancer Activity
Research indicates that 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide exhibits significant anticancer properties. It has been studied against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Monocytic Leukemia) | 0.79 | |
| A549 (Lung Cancer) | 0.12 | |
| HeLa (Cervical Cancer) | 0.76 |
The compound's cytotoxic effects were found to be dose-dependent, with lower IC50 values indicating higher potency against certain cancer types.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown potential anti-inflammatory activity. It is believed to modulate inflammatory responses through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Table 2: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| 2-Chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | 70 | 85 |
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Study on Breast Cancer Cell Lines : A study evaluated the effects of 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide on MCF-7 cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis .
- Inflammatory Response Modulation : Research focusing on inflammatory models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in managing inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including coupling of morpholine derivatives with chlorobenzamide precursors. Key steps involve:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the morpholine-ethylamine moiety to the 2-chlorobenzoyl chloride .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with mobile phases optimized using acetonitrile/water gradients .
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to enhance yield and reduce side products .
Table 1 : Comparative Synthesis Conditions
| Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | DMF | 50 | 65 | |
| Morpholine Alkylation | THF | 25 | 72 |
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.4–4.1 ppm) as key markers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 385.12) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing modes, with R-factors < 0.05 ensuring accuracy .
Q. What strategies improve solubility and formulation for in vitro assays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s low aqueous solubility (<0.1 mg/mL). For biological assays, dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Molarity calculations : Use mass-molarity calculators (e.g., PubChem tools) to adjust concentrations for dose-response studies .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with biological targets like kinase enzymes .
- Molecular docking : Simulate binding to receptors (e.g., NF-κB) using software like AutoDock Vina, focusing on morpholine’s hydrogen-bonding capacity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency for NF-κB inhibition .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
Q. How are reaction pathways optimized using integrated computational-experimental frameworks?
- Methodological Answer :
- ICReDD’s feedback loop : Combine quantum mechanics (QM) reaction path searches with robotic high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) and reduce trial-and-error .
- Kinetic profiling : Monitor intermediates via in situ FTIR to adjust temperature and solvent in real-time .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
